Welcome to the BenchChem Online Store!
molecular formula C9H11NO2 B8704166 (4-Ethylphenyl) carbamate

(4-Ethylphenyl) carbamate

Cat. No. B8704166
M. Wt: 165.19 g/mol
InChI Key: WBBJNNIOVSTUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09145357B2

Procedure details

The same method as step (6-1) of Example 6 was carried out with the exception of using 39.0 kg of 4-ethyl phenol (Tokyo Chemical Industry Co., Ltd., Japan) instead of 4-phenyl phenol, using 1057 g of urea and carrying out the reaction for 12 hours. When a portion of the reaction liquid was removed and analyzed by liquid chromatography, the formation of (4-ethylphenyl) carbamate was confirmed. The yield was about 88% based on the charged amount of urea.
Quantity
39 kg
Type
reactant
Reaction Step One
Name
Quantity
1057 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)[CH3:2].[NH2:10][C:11](N)=[O:12]>>[C:11](=[O:12])([O:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=1)[NH2:10]

Inputs

Step One
Name
Quantity
39 kg
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
1057 g
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
When a portion of the reaction liquid
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Name
Type
Smiles
C(N)(OC1=CC=C(C=C1)CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.